[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
Overview
Description
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene is a useful research compound. Its molecular formula is C11H13ClS and its molecular weight is 212.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Reactions
- [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene and its derivatives have been explored in various synthesis processes. For instance, Moriguchi et al. (2020) developed a gram-scale synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, a compound with potential applications in organic chemistry, through a series of reactions including stereoselective dichlorocarbene addition and SnCl4-mediated benzannulation (Moriguchi, K., Kono, T., Seko, S., & Tanabe, Y., 2020).
2. Reactions with Alkenes
- The reactions of similar compounds with alkenes have been a subject of research. Shavrin et al. (1991) investigated the generation and reactions of (2-Chlorovinyl)chlorocarbenes with alkenes, showing the potential of these compounds in producing cyclopropane derivatives, which are significant in synthetic organic chemistry (Shavrin, K. N., Okonnishnikova, G. P., & Nefedov, O. M., 1991).
3. Catalytic Applications
- Compounds structurally related to this compound have been used as catalysts in organic synthesis. For example, Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing certain derivatives, demonstrating the broader applicability of such compounds in facilitating chemical reactions (Karimi-Jaberi, Z., Pooladian, B., Moradi, M., & Ghasemi, E., 2012).
4. Potential in Material Science
- The derivatives of this compound have shown promise in the field of material science. Kim and Lee (2001) reported on hydroxy-substituted polyenaminonitrile, derived from similar compounds, as a precursor for rigid-rod polybenzoxazole, a high-performance polymer with potential applications in advanced materials (Kim, J. H., & Lee, J. G., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene” are not specified in the search results . This could be due to the wide range of potential applications for this compound in various chemical processes or syntheses. Future research and development will likely continue to explore new uses and methods of synthesis for this compound.
Properties
IUPAC Name |
(1-chloro-2,2-dimethylcyclopropyl)sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClS/c1-10(2)8-11(10,12)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMKGOPHSALJRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(SC2=CC=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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